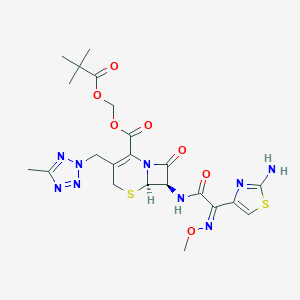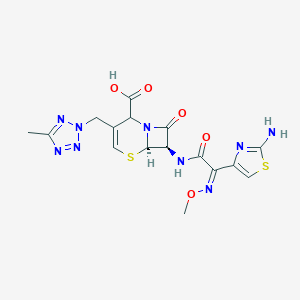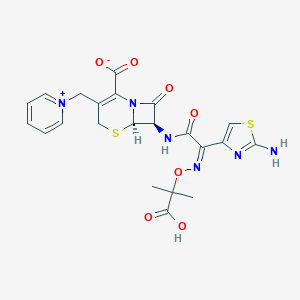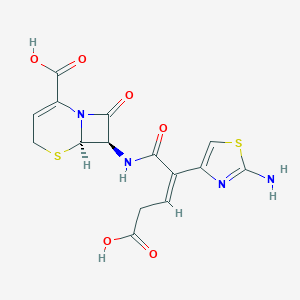![molecular formula C7H10ClNS B193911 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 28783-41-7](/img/structure/B193911.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is a derivative of thienopyridine and is primarily used as an intermediate in the synthesis of pharmaceutical drugs such as clopidogrel and prasugrel . This compound is known for its role in the development of antiplatelet agents, which are crucial in preventing blood clots.
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is primarily used as an intermediate in the synthesis of antiplatelet drugs such as Clopidogrel and Prasugrel . These drugs target the P2Y12 receptor, a G-protein coupled receptor on the surface of platelets, inhibiting platelet aggregation .
Mode of Action
The compound interacts with its target by binding to the P2Y12 receptor, preventing the binding of adenosine diphosphate (ADP), a key activator of platelets. This inhibits the signal transduction pathway and ultimately prevents platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor disrupts the ADP signaling pathway. This prevents the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation. As a result, fibrinogen cannot cross-link platelets, preventing blood clot formation .
Pharmacokinetics
The final drug products, such as Clopidogrel and Prasugrel, have well-characterized pharmacokinetics .
Result of Action
The molecular effect of this compound, through its role in the synthesis of antiplatelet drugs, is the prevention of platelet aggregation. This reduces the risk of thrombotic events, such as heart attack and stroke .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere . The reaction conditions, such as solvent and acid concentration, reaction time, and reaction temperature, can also affect the synthesis of the final drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride involves several steps. One common method includes the reaction of 2-thiophene ethylamine with formaldehyde in the presence of water. The reaction mixture is heated to a temperature between 50°C and 55°C for 20 to 30 hours. After the reaction, the mixture is extracted using dichloroethane, and the organic layer is washed with a saturated salt solution. The organic layer is then subjected to pressure reduction and drying by distillation to obtain the imine intermediate. This intermediate is further reacted with ethanol hydrogen chloride at a temperature between 65°C and 75°C, followed by the addition of activated carbon and filtration. The filtrate is cooled to 0°C to 5°C, and the product is obtained by filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to light yellow powder or crystal .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: An antiplatelet drug that inhibits the P2Y12 ADP receptor on platelets.
Prasugrel: Another antiplatelet drug with a similar mechanism of action as clopidogrel.
Ticlopidine: A thienopyridine derivative that also inhibits platelet aggregation.
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is unique due to its role as an intermediate in the synthesis of clopidogrel and prasugrel. These drugs are widely used in clinical practice to prevent thrombotic events in patients with cardiovascular diseases. The compound’s ability to undergo various chemical reactions and form different derivatives also adds to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXCTKPNQFJZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951426 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-41-7 | |
| Record name | Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28783-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0HB70DQ7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
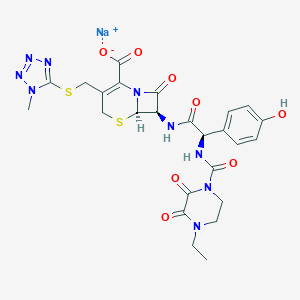
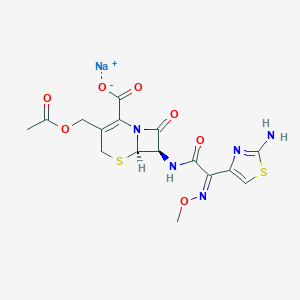
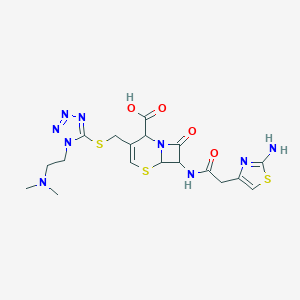
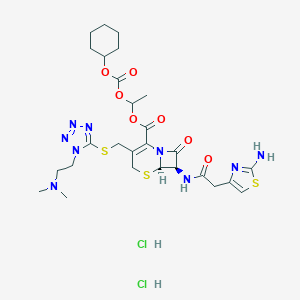
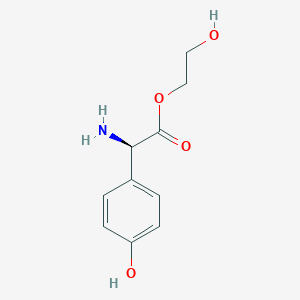
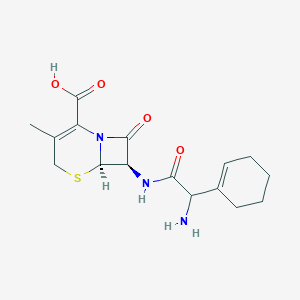

![(6S,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193853.png)
